molecular formula C17H22N2O5 B8634930 tert-butyl 4-(3-methoxy-4-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate CAS No. 1233145-65-7

tert-butyl 4-(3-methoxy-4-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No. B8634930
M. Wt: 334.4 g/mol
InChI Key: ZJHFTUXOGINWTB-UHFFFAOYSA-N
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Patent
US08354422B2

Procedure details

Into a 5 mL microwave tube was charged tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (0.247 g, 0.800 mmol), 4-chloro-2-methoxy-1-nitrobenzene (0.100 g, 0.533 mmol), dichlorobis(triphenylphosphine)palladium (II) (0.019 g, 0.027 mmol), sodium carbonate (0.113 g, 1.066 mmol) in water (0.889 ml) and dimethoxyethane (2.3 ml). The reaction mixture was heated at 130° C. for 20 minutes in a Biotage microwave reactor. The solids were filtered off and the filtrate was purified by reverse phase HPLC using 0.1% ammonium hydroxide. MS (DCI(+)) m/e 335.2 (M+H)+.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.113 g
Type
reactant
Reaction Step One
Name
Quantity
0.889 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
0.019 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH:10]=2)O1.Cl[C:24]1[CH:29]=[CH:28][C:27]([N+:30]([O-:32])=[O:31])=[C:26]([O:33][CH3:34])[CH:25]=1.C(=O)([O-])[O-].[Na+].[Na+]>O.C(COC)OC.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:34][O:33][C:26]1[CH:25]=[C:24]([C:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:16])[CH2:11][CH:10]=2)[CH:29]=[CH:28][C:27]=1[N+:30]([O-:32])=[O:31] |f:2.3.4,^1:50,69|

Inputs

Step One
Name
Quantity
0.247 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CCN(CC1)C(=O)OC(C)(C)C)C
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
0.113 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.889 mL
Type
solvent
Smiles
O
Name
Quantity
2.3 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
0.019 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was purified by reverse phase

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])C1=CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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